molecular formula C23H20ClF3N2O2 B2922503 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034276-94-1

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2922503
CAS No.: 2034276-94-1
M. Wt: 448.87
InChI Key: RZHCODHUOMWQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a quinoline moiety, a pyrrolidine ring, and a substituted phenyl group, all of which are privileged scaffolds in pharmaceuticals . The quinoline core is a nitrogen-containing heterocycle extensively studied for its diverse biological activities. Quinoline derivatives are prevalent in many FDA-approved drugs, particularly in oncology, and are known to exhibit a range of pharmacological properties, including antimicrobial and antiviral effects . The specific substitution pattern in this molecule suggests potential for interaction with various biological targets. The presence of the 3-(quinolin-8-yloxy)pyrrolidin-1-yl group is structurally analogous to compounds described in patent literature that have demonstrated utility in targeting latent microorganisms, indicating a promising area of investigation for this molecule . Furthermore, the 4-chloro-3-trifluoromethylphenyl group is a common pharmacophore that can enhance a compound's binding affinity and metabolic stability. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, probing biological pathways, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N2O2/c24-19-8-6-15(13-18(19)23(25,26)27)7-9-21(30)29-12-10-17(14-29)31-20-5-1-3-16-4-2-11-28-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCODHUOMWQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for the compound is C23H22ClF3N2OC_{23}H_{22}ClF_3N_2O. Its structure features a chloro-trifluoromethyl phenyl group, a quinoline moiety, and a pyrrolidine ring, which are known to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that derivatives with similar structures can induce apoptosis and inhibit tumor growth in xenograft models .

Compound IC50 (µM) Cell Line Mechanism of Action
Compound A0.40U87MG (glioma)mTOR inhibition
Compound B1.41A549 (lung cancer)Induction of apoptosis
Compound C0.50MCF7 (breast cancer)Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The biological evaluation of related quinoline derivatives has revealed promising antibacterial and antifungal properties. For instance, certain derivatives were found to significantly inhibit the growth of pathogenic bacteria and fungi, showcasing their potential as therapeutic agents against infectious diseases .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cell signaling pathways, such as mTOR and PI3K, which are critical in cancer progression .
  • Induction of Apoptosis : The presence of the quinoline moiety is associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Effects : Some studies suggest that compounds within this class can reduce inflammation by inhibiting nitric oxide production in macrophages, which may contribute to their overall therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound's analogs:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of quinoline derivatives and tested their effects on human cancer cell lines.
    • Results showed that specific substitutions on the quinoline ring enhanced cytotoxicity against breast and lung cancer cells.
  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria.
    • The results indicated that certain derivatives exhibited low MIC values, demonstrating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, and how can intermediates be characterized?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the 4-chloro-3-(trifluoromethyl)phenyl group to a propanone backbone via Friedel-Crafts acylation, followed by functionalization of the pyrrolidine ring with quinolin-8-yloxy groups using nucleophilic substitution (SN2) under anhydrous conditions .
  • Intermediate characterization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) for purity assessment. Confirm structural integrity via 1^1H-NMR (nuclear magnetic resonance) and 13^{13}C-NMR, focusing on aromatic proton shifts (δ 7.2–8.5 ppm) and carbonyl signals (δ 190–210 ppm) .

Q. How can researchers ensure safe handling and storage of this compound given its structural complexity?

  • Safety protocols :

  • Storage : Keep in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl and quinoline groups. Avoid contact with moisture or oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and chemical splash goggles. Conduct reactions in a fume hood due to potential volatile byproducts (e.g., chlorinated intermediates) .

Q. What analytical techniques are critical for verifying the compound’s purity and structural identity?

  • Analytical workflow :

  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~500–550 Da) and isotopic patterns for chlorine/fluorine .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidine-quinoline linkage, as seen in structurally related compounds (e.g., [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the quinoline-pyrrolidine linkage, and what factors influence regioselectivity?

  • Optimization strategies :

  • Solvent effects : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during quinoline ether formation.
  • Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions, monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) .
  • Contradiction resolution : If low yields occur (<50%), consider competing side reactions (e.g., quinoline ring oxidation) and switch to milder bases (K2_2CO3_3 instead of NaOH) .

Q. What in vitro models are suitable for studying the compound’s biological activity, and how should dose-response experiments be designed?

  • Experimental design :

  • Cell lines : Use HEK-293 or HepG2 cells for cytotoxicity screening (IC50_{50} determination via MTT assay, 24–72 hr exposure).
  • Positive controls : Compare with structurally similar kinase inhibitors (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) to assess specificity .
  • Data validation : Replicate experiments in triplicate and include vehicle controls (DMSO <0.1%) to rule out solvent artifacts .

Q. How do steric and electronic effects of the trifluoromethyl group impact the compound’s stability under varying pH conditions?

  • Stability studies :

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hr. Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the propanone backbone.
  • Electronic effects : The electron-withdrawing trifluoromethyl group may enhance stability in acidic conditions but increase susceptibility to nucleophilic attack in basic media .

Q. What computational methods can predict binding affinities of this compound to target proteins (e.g., kinases)?

  • Modeling approaches :

  • Docking simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB ID: 1XKK). Focus on hydrogen bonding between the quinoline oxygen and kinase hinge regions.
  • MD simulations : Run 100 ns trajectories to assess conformational stability of the pyrrolidine ring in aqueous environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Resolution strategies :

  • Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration) from conflicting studies. Variability in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal assays : Validate hits using SPR (Surface Plasmon Resonance) to measure direct binding kinetics, reducing false positives from fluorescence-based screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.